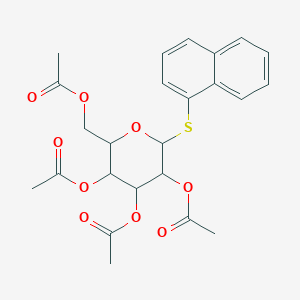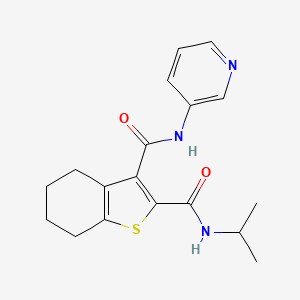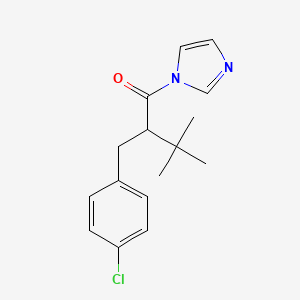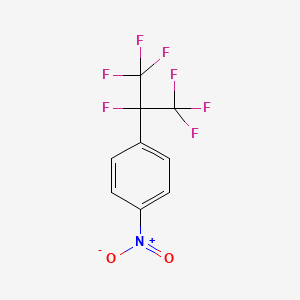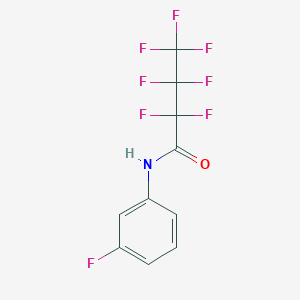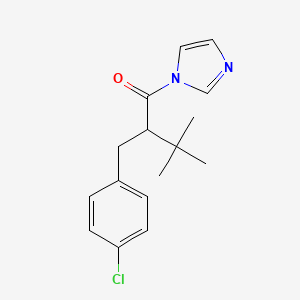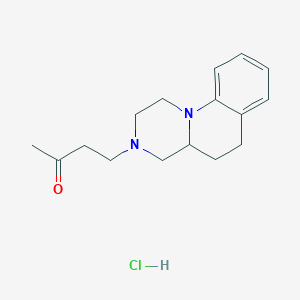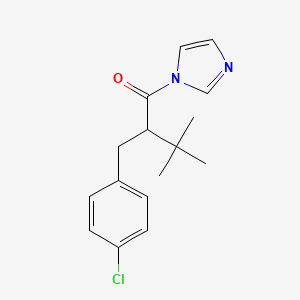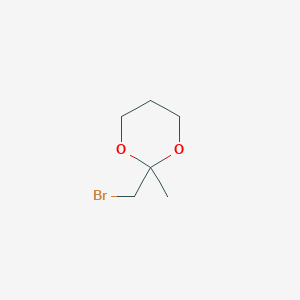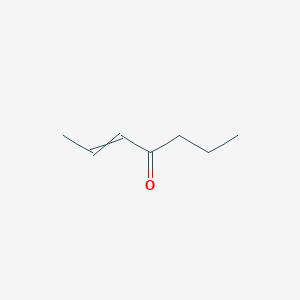
Hept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-2-en-4-one, also known as 2-Hepten-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a double bond conjugated with a carbonyl group. This compound is known for its distinctive aroma and is used in various applications, including flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-2-en-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone. This reaction typically requires basic conditions and can be catalyzed by bases such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar aldol condensation methods. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl group to form various products.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Alcohols, ethers, or other substituted products.
Wissenschaftliche Forschungsanwendungen
Hept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Hept-2-en-4-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and biological interactions. The compound can also participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system .
Vergleich Mit ähnlichen Verbindungen
Hept-2-en-4-one can be compared with other enones and related compounds:
2-Hepten-4-one (E): A stereoisomer with similar chemical properties but different spatial arrangement.
cis-2-Hepten-4-one: Another stereoisomer with distinct physical and chemical characteristics.
1-Butyryl propylene: A related compound with a different carbon chain length and structure
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and aroma properties. Its versatility in chemical reactions and applications makes it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
4643-25-8 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
TXVAOITYBBWKMG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(=O)/C=C/C |
Kanonische SMILES |
CCCC(=O)C=CC |
Siedepunkt |
156.00 to 157.00 °C. @ 760.00 mm Hg |
Dichte |
0.845-0.852 |
Physikalische Beschreibung |
Colourless liquid; pungent aroma |
Löslichkeit |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


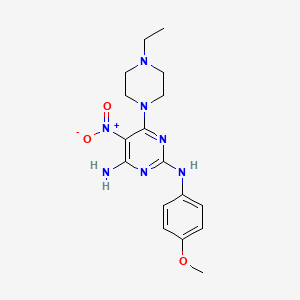
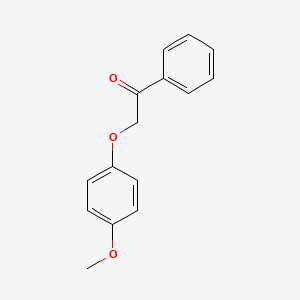
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
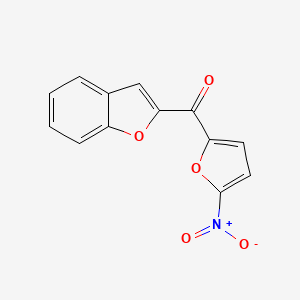
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
